molecular formula C14H29NO2 B3428453 N-(2-Hydroxyethyl)dodecanamide CAS No. 68140-00-1

N-(2-Hydroxyethyl)dodecanamide

Cat. No. B3428453
CAS RN: 68140-00-1
M. Wt: 243.39 g/mol
InChI Key: QZXSMBBFBXPQHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

CH₃(CH₂)₁₀CONHCH₂CH₂OH 

Scientific Research Applications

Food Contact Materials

“N-(2-Hydroxyethyl)dodecanamide” has been evaluated for use in food contact materials . The EFSA Panel concluded that there is no safety concern for the consumer if the migration of the substance does not exceed 5 mg/kg food and the residual amount of diethanolamine into plastics does not result in a migration higher than 0.3 mg/kg food .

Wastewater Treatment

This compound is a surfactant used in the treatment of wastewater. It is effective at removing p-hydroxybenzoic acid from water and reducing its concentration in the environment.

Antistatic Agent

“N-(2-Hydroxyethyl)dodecanamide” is used as an antistatic agent in polyolefines and polystyrenes. This helps to reduce the static electricity that these materials can generate, improving their safety and usability.

Biosensors

The ordered self-assembly of nonconductive small molecules like “N-(2-Hydroxyethyl)dodecanamide” can achieve extra high conductivity . This makes it suitable for use in biofriendly soft materials that can be used as implantable biosensors .

Drug Delivery Systems

The same properties that make “N-(2-Hydroxyethyl)dodecanamide” suitable for use in biosensors also make it a good candidate for electro-stimulated drug delivery systems . These systems can deliver drugs to specific locations in the body when stimulated electrically.

Safety Evaluation

“N-(2-Hydroxyethyl)dodecanamide” has been evaluated for its safety in various applications . It was found to be negative in gene mutation tests in bacteria and in cultured mammalian cells, and in chromosomal aberration assays in vitro in human lymphocytes and in Chinese hamster ovary (CHO) cells .

Safety and Hazards

  • MSDS : Detailed safety information can be found here.

Future Directions

: MilliporeSigma - N-(2-Hydroxyethyl)dodecanamide : NIST Chemistry WebBook - N-(2-Hydroxyethyl)dodecanamide : NIST Chemistry WebBook - N-(2-Hydroxyethyl)dodecanamide (3D Structure)

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA or N-Lauroylethanolamine , is a compound with a wide range of applications.

Mode of Action

It is known that the compound interacts with its targets in a manner that is dependent on its chemical structure, which includes a dodecanamide group and a hydroxyethyl group .

Action Environment

The action, efficacy, and stability of N-(2-Hydroxyethyl)dodecanamide can be influenced by various environmental factors. For example, the compound is known to be stable under certain conditions . .

properties

IUPAC Name

N-(2-hydroxyethyl)dodecanamide
Source PubChem
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InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-12-13-16/h16H,2-13H2,1H3,(H,15,17)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QZXSMBBFBXPQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCO
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Record name LAURYL ETHANOLAMIDE
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DSSTOX Substance ID

DTXSID5025493
Record name Laurylethanolamide
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Molecular Weight

243.39 g/mol
Source PubChem
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Physical Description

Lauryl ethanolamide is a cream-colored flakes. (NTP, 1992), Dry Powder; Liquid; Other Solid, Cream-colored solid; [CAMEO]
Record name LAURYL ETHANOLAMIDE
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Record name Dodecanamide, N-(2-hydroxyethyl)-
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Record name N-Lauroylethanolamine
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name LAURYL ETHANOLAMIDE
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Vapor Pressure

0.00000001 [mmHg]
Record name N-Lauroylethanolamine
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CAS RN

142-78-9, 68140-00-1
Record name LAURYL ETHANOLAMIDE
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Record name Lauric acid monoethanolamide
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Record name N-(2-Hydroxyethyl)dodecanamide
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Record name Dodecanamide, N-(2-hydroxyethyl)-
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Record name N-(2-hydroxyethyl)dodecanamide
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Record name LAURIC MONOETHANOLAMIDE
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Record name N-(2-HYDROXYETHYL)DODECANAMIDE
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Synthesis routes and methods

Procedure details

To a solution of 24 g (0.4 mole) ethanolamine in 100 ml toluene was added 40 g (0.2) lauric acid at 50° C. The mixture was refluxed for 6 hours. Toluene was gradually removed to increase the final pot temperature to 140° C. The distillate was collected in a Stark & Dean trap. The toluene was removed by vacuum stripping and the residue was crystallized from n-hexane. The title compound (44 g) thus obtained melted at 80°-84° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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